molecular formula C5H2BrFIN B7985716 3-Bromo-5-fluoro-4-iodopyridine

3-Bromo-5-fluoro-4-iodopyridine

Cat. No.: B7985716
M. Wt: 301.88 g/mol
InChI Key: MEQMAUZIQWITNS-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-iodopyridine is a halogenated pyridine derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-iodopyridine typically involves halogenation reactions on a pyridine ring. One common method is the stepwise halogenation of pyridine derivatives. For instance, starting with 3-bromo-4-iodopyridine, fluorination can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and reaction time management .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Bromo-5-fluoro-4-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-iodopyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents used .

Properties

IUPAC Name

3-bromo-5-fluoro-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQMAUZIQWITNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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